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This guide provides a detailed comparison of the kinase selectivity profiles of two tyrosine
kinase inhibitors (TKIs), Gtp 14564 and gilteritinib. Both compounds are notable for their
inhibition of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid
Leukemia (AML). Understanding the nuanced selectivity of these inhibitors is paramount for
predicting their efficacy, potential off-target effects, and mechanisms of resistance. This
document synthesizes available preclinical data, presents it in a clear, comparative format, and
provides detailed experimental methodologies for the key assays cited.

Introduction to Gtp 14564 and Gilteritinib

Gtp 14564 is a novel tyrosine kinase inhibitor identified as a specific inhibitor of FLT3 with an
internal tandem duplication (ITD) mutation, a common driver of AML.[1] It is characterized as a
potent and selective inhibitor of class Il receptor tyrosine kinases.

Gilteritinib (Xospata®) is a second-generation FLT3 inhibitor approved for the treatment of
relapsed or refractory AML with a FLT3 mutation.[2] It is a potent inhibitor of both FLT3-ITD and
FLT3 tyrosine kinase domain (TKD) mutations and also exhibits inhibitory activity against AXL
receptor tyrosine kinase.[3]

Comparative Kinase Inhibition Profile
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The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The

following tables summarize the known inhibitory activities of Gtp 14564 and gilteritinib against a
panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50) of Gtp 14564 and Gilteritinib against Key
Kinases
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Target Kinase Gtp 14564 IC50 (pM) Gilteritinib IC50 (nM)
FLT3 0.3 ~1 (in cells)[2]
FLT3-ITD 0.3 ~1 (in cells)[2]
c-Kit 0.3 102 (in cells)
c-Fms 0.3

PDGFRB 1

AXL 41 (in cells)[3]
ERK1/2 >10

EGFR > 10

HER2 > 10

Src >10

Abl >10

PKC >10

PKA > 10

Akt >10

Data compiled from multiple in
vitro and cell-based assays.
Note that direct comparison of
IC50 values should be made
with caution due to variations
in assay conditions. A hyphen
(-) indicates that data was not

readily available.

Signaling Pathways and Mechanism of Action

Both Gtp 14564 and gilteritinib target the constitutively active FLT3 receptor, a key driver in

certain AML subtypes. Inhibition of FLT3 autophosphorylation blocks downstream signaling
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cascades crucial for leukemic cell proliferation and survival.
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KINOMESscan Experimental Workflow
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Cellular FLT3 Phosphorylation ELISA Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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